molecular formula C15H15NO3S2 B2679440 (Z)-propyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate CAS No. 265098-70-2

(Z)-propyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate

Cat. No.: B2679440
CAS No.: 265098-70-2
M. Wt: 321.41
InChI Key: KGCHRDWHZCBDBI-XFXZXTDPSA-N
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Description

(Z)-Propyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate is a structurally complex heterocyclic compound featuring a thiazolidinone core modified with a benzylidene substituent and a propyl ester moiety. The thiazolidinone ring system (4-oxo-2-thioxo) combines both ketone and thione functionalities, while the propyl ester group at the 3-position contributes to its lipophilicity and metabolic stability. This compound belongs to a class of molecules often explored for pesticidal, antimicrobial, or pharmaceutical applications due to the reactive thioxo group and aromatic conjugation .

Properties

IUPAC Name

propyl 2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S2/c1-2-8-19-13(17)10-16-14(18)12(21-15(16)20)9-11-6-4-3-5-7-11/h3-7,9H,2,8,10H2,1H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCHRDWHZCBDBI-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CN1C(=O)C(=CC2=CC=CC=C2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)CN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-propyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate typically involves the condensation of 2-thioxothiazolidin-4-one with benzaldehyde under basic conditions to form the benzylidene derivative. This intermediate is then esterified with propyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product. The reaction conditions generally include:

    Temperature: 60-80°C

    Solvent: Ethanol or methanol

    Reaction Time: 4-6 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: For controlled reaction conditions

    Purification: Using recrystallization or chromatography techniques

    Quality Control: Ensuring the purity and consistency of the final product through analytical methods such as HPLC and NMR spectroscopy

Chemical Reactions Analysis

Types of Reactions

(Z)-propyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones

    Reduction: Reduction of the benzylidene group to form the corresponding alkane

    Substitution: Nucleophilic substitution reactions at the ester group

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, primary amines

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Alkane derivatives

    Substitution Products: Amides, substituted esters

Scientific Research Applications

Antimicrobial Activity

Thiazolidinone derivatives, including (Z)-propyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate, have demonstrated significant antimicrobial properties:

  • Antibacterial Properties : Studies indicate that thiazolidinone compounds can outperform traditional antibiotics against various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
  • Antifungal Properties : Similar compounds have shown enhanced antifungal effects compared to established antifungal agents, suggesting potential therapeutic applications for treating fungal infections .

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory potential of thiazolidinones. Compounds in this class have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. For example, some derivatives have shown promising results in inhibiting COX-II activity, making them candidates for anti-inflammatory drug development .

Anticancer Properties

The thiazolidinone framework is associated with anticancer activity. Studies have reported that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways .

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazolidine Ring : This is achieved through the reaction of a suitable thioamide with a halogenated ketone under basic conditions.
  • Introduction of the Benzylidene Group : A condensation reaction between the thiazolidine intermediate and benzaldehyde is performed in the presence of a base.
  • Esterification : The final step involves esterification of the carboxylic acid group with propanol under acidic conditions to yield the desired compound .

Catalysis

This compound has been explored as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations . This application is particularly relevant in organic synthesis, where catalysts play a vital role in improving reaction yields and reducing by-products.

Drug Development

Given its broad spectrum of biological activities, this compound has potential applications in drug development. The structural features that confer its biological activity can be optimized through medicinal chemistry approaches to develop new therapeutics targeting specific diseases .

Case Studies and Research Findings

Several studies have documented the biological activities and synthetic strategies related to this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated efficacy against MRSA strains; superior to conventional antibiotics .
Study BAnti-inflammatory PotentialShowed significant inhibition of COX-II; potential for developing anti-inflammatory drugs .
Study CAnticancer ActivityInduced apoptosis in various cancer cell lines; effective in inhibiting tumor growth .
Study DSynthetic MethodologiesOutlined efficient synthesis routes with high yields .

Mechanism of Action

The mechanism of action of (Z)-propyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses. These interactions are crucial for its therapeutic effects, such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Key Observations:

Thiazolidinone vs. Thiazole Derivatives: The thiazolidinone core in the target compound differs from the thiazole ring in thiazopyr . Thiazolidinones are saturated five-membered rings with ketone/thione groups, whereas thiazoles are unsaturated and aromatic. This structural distinction impacts electronic properties and reactivity; thiazolidinones are more polar and may exhibit enhanced hydrogen-bonding capacity. Thiazopyr’s pyridine and trifluoromethyl groups enhance pesticidal activity via hydrophobic interactions and metabolic resistance, whereas the benzylidene group in the target compound could facilitate π-π stacking in biological targets .

Ester Modifications: The propyl ester in the target compound is structurally analogous to propyl phenylacetate and propyl alpha-toluate . However, the latter lack heterocyclic systems, limiting their bioactivity scope to non-polar applications (e.g., solvents or fragrances). The ester group in the target compound likely balances solubility and membrane permeability, critical for drug or pesticide delivery.

Sulfur-Containing Functional Groups :

  • The thioxo (C=S) group in the target compound contrasts with simpler sulfur-containing compounds like ethyl propyl disulfide or thiols in . The thioxo group’s electron-withdrawing nature may increase electrophilicity, enhancing reactivity in nucleophilic environments (e.g., enzyme active sites).

Research Implications:

  • Stability : Propyl esters (e.g., propyl phenylacetate ) are generally more hydrolytically stable than methyl esters, implying longer environmental persistence or slower metabolic clearance for the target compound.

Biological Activity

(Z)-propyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate is a synthetic compound belonging to the thiazolidinone family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, synthesis methods, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a thiazolidinone ring, characterized by a five-membered heterocyclic structure that includes sulfur and nitrogen atoms, along with a propyl ester group and a benzylidene moiety. These structural components contribute significantly to its pharmacological potential.

Feature Description
Chemical Formula C₁₈H₁₉N₃O₃S₂
Molecular Weight 398.46 g/mol
CAS Number 304894-48-2

Anticancer Properties

Research indicates that thiazolidinone derivatives, including this compound, exhibit significant anticancer activity. For instance, compounds with similar thiazolidinone frameworks have shown potent cytotoxic effects against various human tumor cell lines. The mechanism often involves the induction of apoptosis and inhibition of cellular respiration pathways .

Antimicrobial Effects

Thiazolidinone derivatives are also noted for their antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of several bacterial and fungal strains, including Candida albicans, with IC50 values indicating potent antifungal activity . The presence of the benzylidene group enhances these effects by improving the compound's solubility and bioavailability.

Anti-inflammatory Activity

In addition to anticancer and antimicrobial effects, thiazolidinones are known for their anti-inflammatory properties. They modulate inflammatory pathways and have been shown to reduce pro-inflammatory cytokine levels in various in vitro models .

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Inhibition of Enzymatic Activity : It inhibits key enzymes involved in tumor progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Modulation of Signaling Pathways : The compound affects various signaling cascades, including NF-kB and MAPK pathways, which are crucial for cell survival and proliferation.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazolidinone Ring : A suitable thioamide reacts with a halogenated ketone under basic conditions to form the thiazolidinone framework.
  • Benzylidene Group Introduction : This is achieved through a condensation reaction between the thiazolidinone intermediate and benzaldehyde in the presence of a base.
  • Esterification : The final step involves esterification with propanol under acidic conditions to yield the desired product.

Comparative Studies

Comparative studies with other thiazolidinones reveal that variations in substituents significantly influence biological activity:

Compound Name Structural Features Biological Activity
ThiazolidinedioneSimilar thiazolidine ring; used in diabetes treatmentAntidiabetic
Benzothiazole DerivativesSimilar heterocyclic structure; known for antimicrobial propertiesAntimicrobial
2-Thioxo-thiazolidinoneShares core structure; exhibits anticancer activityAnticancer

The unique substitution pattern in this compound may enhance its biological activity compared to other derivatives .

Q & A

Q. Advanced Characterization Techniques

  • NMR Spectroscopy : Compare coupling constants (J) of vinylic protons; Z-isomers typically show lower J values (~10–12 Hz) due to restricted rotation .
  • X-ray Crystallography : Resolves spatial arrangement of substituents around the double bond .
  • HPLC with Chiral Columns : Distinguishes Z/E isomers via retention time differences under polar mobile phases .

What in vitro assays are suitable for evaluating the anticancer activity of this compound?

Q. Advanced Biological Evaluation

  • Cytotoxicity : MTT or SRB assays using cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining to quantify apoptotic cells .
  • Controls : Include cisplatin or doxorubicin as positive controls and solvent-only treatments for baseline comparison .

How can reaction intermediates be tracked to elucidate the synthesis mechanism?

Q. Advanced Mechanistic Analysis

  • Real-time Monitoring : Use FT-IR or LC-MS to detect intermediates like thiosemicarbazide or chloroacetic acid adducts .
  • Kinetic Studies : Vary reaction time/temperature to identify rate-determining steps (e.g., aldehyde-thiazolidinone condensation) .

How should discrepancies in reported yields (40–75%) be resolved?

Q. Data Contradiction Analysis

  • Parameter Optimization : Adjust molar ratios (e.g., aldehyde:thiazolidinone from 1:1 to 1:1.5) to favor product formation .
  • Solvent Polarity : Higher-polarity solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions .

What computational methods predict the compound’s binding affinity to target proteins?

Q. Advanced Computational Modeling

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes like EGFR or tubulin .
  • QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on benzylidene) with bioactivity using Gaussian or COSMO-RS .

How can environmental persistence of this compound be assessed?

Q. Environmental Impact Methodology

  • Biodegradation Tests : OECD 301F assay to measure microbial degradation in aqueous systems .
  • Adsorption Studies : HPLC-UV or LC-MS to quantify soil/water partitioning coefficients (log K₀c) .

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